molecular formula C11H8ClN5O B1377290 3-(chloromethyl)-7-phenyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one CAS No. 1394042-50-2

3-(chloromethyl)-7-phenyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one

Cat. No.: B1377290
CAS No.: 1394042-50-2
M. Wt: 261.67 g/mol
InChI Key: DAKKYCKOQKHYBU-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-7-phenyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one (Molecular Formula: C11H8ClN5O, Molecular Weight: 261.67 g/mol) is a versatile fused heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This chemical belongs to the pyrazolo[3,4-d][1,2,3]triazinone family, a class known for its rich synthetic chemistry and potential biological activities . The structure features a chloromethyl group at the 3-position, which serves as a reactive handle for further functionalization, making it a valuable building block for the synthesis of more complex molecules . Researchers utilize this compound as a key precursor in the development of novel therapeutic agents. Studies on related pyrazolotriazinone derivatives have demonstrated their potential as inhibitors for various enzymes, including human leukocyte elastase, and as activators of pro-apoptotic pathways, indicating relevance in oncology research . The compound's reactivity has been explored in synthetic chemistry studies, where it can undergo various transformations, such as alkylation reactions with reagents like ethyl chloroacetate . Furthermore, the thermal behavior and ring-opening reactions of the pyrazolotriazinone core have been the subject of detailed experimental and theoretical investigations, highlighting its utility in fundamental reaction mechanism studies . This product is intended for research and development purposes in a controlled laboratory setting only.

Properties

IUPAC Name

3-(chloromethyl)-7-phenylpyrazolo[3,4-d]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN5O/c12-7-16-11(18)9-6-13-17(10(9)14-15-16)8-4-2-1-3-5-8/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAKKYCKOQKHYBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(N=N3)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(chloromethyl)-7-phenyl-3H,4H,7H-pyrazolo[3,4-d]triazin-4-one generally follows a multi-step route involving:

  • Construction of the pyrazolo-triazine core from simpler pyrazole and triazine precursors.
  • Introduction of the phenyl substituent at the 7-position.
  • Functionalization at the 3-position with a chloromethyl group, often via halomethylation reactions.

This approach leverages the reactivity of pyrazole and triazine rings to build the fused heterocyclic system, followed by selective chloromethylation to install the reactive chloromethyl moiety.

Detailed Synthetic Steps

Step 1: Formation of the Pyrazolo-Triazine Core
  • Starting materials typically include substituted pyrazoles and triazine derivatives.
  • Cyclization reactions under reflux conditions in suitable solvents (e.g., ethanol or DMF) facilitate ring fusion.
  • Hydrazine hydrate or related reagents may be used to generate hydrazine intermediates that cyclize to form the pyrazolo-triazine nucleus.
Step 2: Phenyl Substitution at the 7-Position
  • The phenyl group is introduced either by starting with a phenyl-substituted pyrazole or by electrophilic aromatic substitution on the triazine ring.
  • Conditions are optimized to preserve the heterocyclic integrity while achieving selective substitution.
Step 3: Chloromethylation at the 3-Position
  • The key chloromethyl group is introduced via chloromethylation reactions, commonly using reagents like chloromethyl methyl ether or formaldehyde with hydrochloric acid.
  • The reaction is carried out under controlled temperature to avoid over-chlorination or side reactions.
  • This step yields the final compound with a reactive chloromethyl substituent suitable for further functionalization.

Research Findings and Optimization

Reaction Yields and Purity

  • Reported yields for intermediate steps typically range from 40% to 60%, depending on reaction conditions and purification methods.
  • Final product purity is confirmed by spectroscopic methods such as IR, NMR, and mass spectrometry, showing characteristic peaks for the chloromethyl group and the fused heterocycle.

Analytical Data Summary

Parameter Observed Data
Melting Point Not explicitly reported; comparable pyrazolo-triazines melt around 150-220°C
IR Spectroscopy Peaks at ~1650 cm⁻¹ (C=O), 3020-3100 cm⁻¹ (aromatic CH), 2900 cm⁻¹ (CH2)
NMR (¹H) Signals corresponding to aromatic protons, chloromethyl (CH2Cl) at ~4.5 ppm
Mass Spectrometry Molecular ion peak at m/z 261.67 (Molecular weight)

Summary Table of Preparation Methods

Step Reagents/Conditions Outcome/Notes
Pyrazolo-triazine core formation Pyrazole derivatives + triazine precursors, reflux in ethanol or DMF Formation of fused heterocycle core
Phenyl substitution Starting with phenyl-substituted pyrazole or electrophilic substitution Introduction of phenyl group at 7-position
Chloromethylation Chloromethyl methyl ether or formaldehyde + HCl, controlled temperature Installation of chloromethyl group at 3-position

Chemical Reactions Analysis

Types of Reactions

3-(chloromethyl)-7-phenyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like thiols, amines, and alkoxides in the presence of bases such as K₂CO₃ or NaH can be used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

    Substituted Pyrazolotriazines: Products where the chloromethyl group is replaced by various nucleophiles.

    Oxidized or Reduced Derivatives: Depending on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

The pyrazolo[3,4-d]triazin framework has been investigated for its biological activity against various cancer cell lines. Studies have shown that derivatives of this compound exhibit significant antiproliferative effects. For instance, similar compounds have been tested for their activity against human lung cancer (A549) and breast cancer (MDA-MB231) cell lines, demonstrating varying degrees of efficacy depending on structural modifications .

Antiviral Properties

Recent research has indicated that pyrazolo[3,4-d]triazin derivatives may possess antiviral properties. The synthesis of nucleosides based on this scaffold has been explored for their potential antiviral and antitumor activities. These compounds can inhibit viral replication through various mechanisms, including interference with viral polymerases or other essential viral proteins .

Synthetic Pathways

The synthesis of 3-(chloromethyl)-7-phenyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one typically involves multi-step reactions starting from easily accessible precursors. Key synthetic strategies include:

  • S-alkylation : This method has been utilized to introduce alkyl groups into the triazine structure.
  • Cyclization reactions : These reactions help form the heterocyclic core that is crucial for biological activity.

Structural Variations

Modifications to the phenyl ring or the chloromethyl group can significantly affect the biological activity of the compound. Researchers are actively exploring these variations to optimize efficacy against specific cancer types or viral infections .

Case Studies and Research Findings

StudyCompound TestedCell LineFindings
4-Phenethylthio-2-phenylpyrazolo[1,5-a][1,3,5]triazineA549More active against lung cancer cells than breast cancer cells
Pyrazolo-related nucleosidesVariousDemonstrated antiviral and antitumor activity

Mechanism of Action

The mechanism of action of 3-(chloromethyl)-7-phenyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 3-(chloromethyl)-7-phenyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one, highlighting substituent variations, synthetic yields, molecular weights, and analytical

Compound Name Substituents (Positions) Molecular Weight (g/mol) Yield (%) MS (m/z) HPLC Rt (min) Key Features Reference
This compound ClCH2 (3), Ph (7) 261.67 (C11H8ClN5O) N/A N/A N/A Reactive chloromethyl group; discontinued commercial availability
3-Ethyl-7-phenyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one CH2CH3 (3), Ph (7) 241.25 (C12H11N5O) N/A N/A N/A Ethyl group reduces reactivity; available for lab use
7-Ethyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one CH2CH3 (7) 165.15 (C6H7N5O) N/A N/A N/A Smaller molecular weight; versatile scaffold
3-(4-Chlorobenzyl)-7-(4-methoxyphenylethyl)-3,5-dihydro-4H-pyrazolo[4,3-d][1,2,3]triazin-4-one (26h) 4-Cl-Bn (3), 4-MeO-Ph-Et (7) 392.84 (C21H18ClN5O2) 20 392 (M+H)+ 4.96 (Method 1) Methoxy group enhances polarity; lower yield
3-(4-Chlorobenzyl)-7-cyclohexylethynyl-3,5-dihydro-4H-pyrazolo[4,3-d][1,2,3]triazin-4-one (26e) 4-Cl-Bn (3), cyclohexylethynyl (7) 368.85 (C20H19ClN4O) 14 368 (M+H)+ 5.03 (Method 3) Bulky cyclohexyl group; moderate yield
7-Phenyl-3H-pyrazolo[3,4-d]triazin-4-one Ph (7) 213.18 (C10H7N5O) N/A 214 (M+H)+ N/A Base structure without substituents; reference for derivatization

Structural and Functional Group Analysis

  • Chloromethyl vs. Ethyl/Benzyl Groups : The chloromethyl group at position 3 in the target compound introduces electrophilicity, making it more reactive in substitution reactions compared to ethyl or benzyl analogs . For example, 3-ethyl derivatives (e.g., 3-Ethyl-7-phenyl-...) exhibit reduced reactivity due to the absence of a leaving group.
  • Phenyl vs. Alkynyl Substituents : The phenyl group at position 7 (as in the target compound) provides aromatic stability, while ethynyl or cyclohexylethynyl substituents (e.g., compound 26e) introduce steric bulk and alter solubility .

Physicochemical Properties

  • Molecular Weight and Polarity : The target compound (MW 261.67) is intermediate in size compared to ethyl derivatives (MW 165.15–241.25) and bulkier analogs like 26h (MW 392.84). The chloromethyl group increases polarity, which may correlate with shorter HPLC retention times in similar methods .
  • Collision Cross Section (CCS) : For the base structure 7-phenyl-3H-pyrazolo[3,4-d]triazin-4-one (CID 135423160), predicted CCS values range from 143.5 Ų ([M+H]+) to 159.6 Ų ([M+Na]+), suggesting moderate molecular size and rigidity .

Q & A

Q. What are the established synthetic routes for 3-(chloromethyl)-7-phenyl-pyrazolo-triazin-4-one derivatives?

The compound is typically synthesized via diazotization of 5-amino-N-phenyl-1H-pyrazole-4-carboxamide derivatives. The process involves reacting substituted 5-amino-pyrazole-4-carbonyl chloride with substituted anilines, followed by cyclization under acidic conditions to form the pyrazolo-triazinone core. Key steps include controlling reaction temperatures (0–5°C during diazotization) and using anhydrous solvents to minimize side reactions . Alternative routes involve alkylation of the parent heterocycle (e.g., using chloromethylating agents like chloromethyl ethyl ether) to introduce the chloromethyl group .

Q. How are structural elucidation techniques applied to confirm the identity of this compound?

Multinuclear NMR spectroscopy (¹H, ¹³C) is critical for confirming the bicyclic structure and substituent positions. For example:

  • The chloromethyl group (–CH₂Cl) appears as a triplet near δ 4.5–5.0 ppm in ¹H-NMR due to coupling with adjacent protons.
  • IR spectroscopy identifies carbonyl (C=O) stretches at ~1650–1700 cm⁻¹ and C–Cl bonds at ~650–750 cm⁻¹ . High-resolution mass spectrometry (HRMS) and elemental analysis validate molecular formula and purity .

Q. What standard biological assays evaluate its enzyme inhibition potential?

Protoporphyrinogen oxidase (PPO) inhibition is assessed using in vitro assays with recombinant enzyme preparations. Methods include measuring oxygen consumption rates or fluorescence-based detection of protoporphyrin IX accumulation in plant or mammalian cell lysates. IC₅₀ values are determined via dose-response curves, with positive controls like acifluorfen .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in functionalization reactions?

Alkylation or arylation of the chloromethyl group requires careful selection of bases and solvents. For example:

  • Using Cs₂CO₃ in DMF at 80–100°C promotes nucleophilic substitution while minimizing hydrolysis of the chloromethyl group .
  • Microwave-assisted synthesis reduces reaction times (e.g., from 24 hours to 30 minutes) and improves regioselectivity in heterocyclic substitutions . Monitoring by TLC or HPLC ensures reaction completion, and column chromatography (silica gel, ethyl acetate/hexane gradients) isolates products .

Q. What computational methods predict the compound’s reactivity in novel cyclization reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and intermediates in cyclization pathways. For instance:

  • Activation energies for triazinone ring closure can be compared under acidic vs. basic conditions .
  • Molecular docking studies predict binding affinities to PPO, guiding structural modifications for enhanced inhibitory activity .

Q. How do structural modifications influence thermal stability in energetic materials applications?

Introducing electron-withdrawing groups (e.g., nitro substituents) increases thermal stability but may reduce solubility. Techniques include:

  • Differential scanning calorimetry (DSC) to measure decomposition temperatures (>200°C for nitro derivatives) .
  • Computational modeling (CHEETAH or EXPLO5) predicts detonation velocities (e.g., 8,500–9,000 m/s) and pressures .

Q. What strategies resolve contradictions in spectral data for regioselective isomers?

X-ray crystallography definitively assigns regiochemistry. If crystals are unavailable:

  • NOESY NMR identifies spatial proximity between protons (e.g., phenyl and chloromethyl groups).
  • Isotopic labeling (e.g., ¹⁵N) clarifies nitrogen connectivity in the triazinone ring .

Methodological Challenges and Solutions

Q. How can solvent effects be mitigated in large-scale synthesis?

  • Replace polar aprotic solvents (DMF, DMSO) with biodegradable alternatives (e.g., cyclopentyl methyl ether) to reduce environmental impact .
  • Use flow chemistry systems to enhance heat transfer and scalability for exothermic reactions like diazotization .

Q. What approaches validate bioactivity discrepancies across different assay systems?

  • Cross-validate in vitro PPO inhibition with in planta herbicidal activity assays (e.g., Arabidopsis thaliana growth inhibition).
  • Adjust assay parameters (pH, cofactor concentrations) to align with physiological conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(chloromethyl)-7-phenyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one
Reactant of Route 2
3-(chloromethyl)-7-phenyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one

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